6-Bromo-3-ethoxy-2-fluorophenol
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Overview
Description
6-Bromo-3-ethoxy-2-fluorophenol is an organic compound with the molecular formula C8H8BrFO2. It is a brominated phenol derivative, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
6-Bromo-3-ethoxy-2-fluorophenol is utilized in several scientific research areas, including:
Chemistry: As a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Application in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
Phenolic compounds like this are often involved in various biochemical reactions, interacting with a range of targets .
Mode of Action
It’s known that phenolic compounds can participate in reactions such as free radical bromination and nucleophilic substitution . The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions .
Biochemical Pathways
Phenolic compounds can be involved in a variety of reactions, including the Fries rearrangement, Bamberger rearrangement, and the Bucherer reaction .
Result of Action
Phenolic compounds can have a variety of effects, depending on their specific structures and the biochemical pathways they interact with .
Action Environment
The action, efficacy, and stability of 6-Bromo-3-ethoxy-2-fluorophenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Temperature and the presence of other compounds can also affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethoxy-2-fluorophenol typically involves the bromination of 3-ethoxy-2-fluorophenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethoxy-2-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenols with various functional groups.
Oxidation: Quinones or other oxidized phenolic derivatives.
Coupling reactions: Biaryl compounds with extended conjugation.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-ethoxy-3-fluorophenol
- 3-Bromo-2-ethoxy-6-fluorophenol
- 2-Bromo-3-ethoxy-6-fluorophenol
Uniqueness
6-Bromo-3-ethoxy-2-fluorophenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of both bromine and fluorine atoms on the aromatic ring provides distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-bromo-3-ethoxy-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUJIVDSGCHCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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